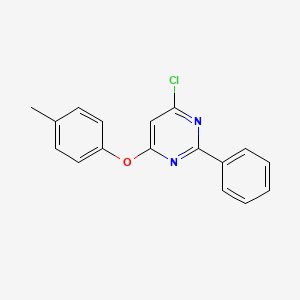

![molecular formula C14H20ClN3OS B2964623 2-(4-Ethylpiperazin-1-yl)-4-methoxybenzo[d]thiazole hydrochloride CAS No. 1215746-45-4](/img/structure/B2964623.png)

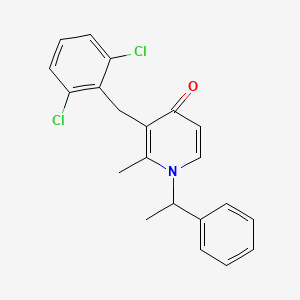

2-(4-Ethylpiperazin-1-yl)-4-methoxybenzo[d]thiazole hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

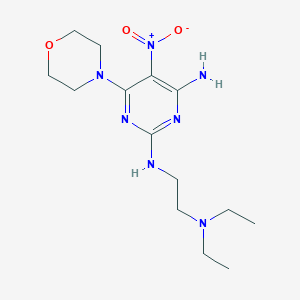

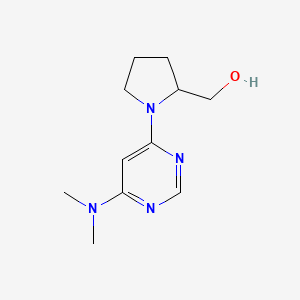

The compound seems to be a derivative of ethylpiperazine . Ethylpiperazine is a class of organic compounds known as N-arylpiperazines, which are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group .

Synthesis Analysis

While specific synthesis methods for “2-(4-Ethylpiperazin-1-yl)-4-methoxybenzo[d]thiazole hydrochloride” were not found, ethylpiperazine is used in the synthesis of various compounds .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiazole derivatives, including the compound , have been found to exhibit significant antimicrobial activity . This activity is crucial in the development of new antibiotics to combat resistant strains of bacteria. The compound’s structure allows it to interact with bacterial enzymes or proteins, disrupting their function and leading to the bacteria’s death .

Antitumor and Cytotoxic Activity

The thiazole moiety is a common feature in many compounds with antitumor properties . Research has shown that certain thiazole derivatives can be effective in inhibiting tumor growth and inducing apoptosis in cancer cells. This makes them potential candidates for cancer therapy, especially in targeting specific types of cancer cells with minimal side effects .

Neuroprotective Applications

Some thiazole derivatives have shown promise as neuroprotective agents . They may help in protecting neuronal cells against neurodegenerative diseases like Alzheimer’s and Parkinson’s by modulating neurotransmitter levels or protecting against oxidative stress .

Anti-Inflammatory Properties

The anti-inflammatory properties of thiazole compounds are of great interest in the treatment of chronic inflammatory diseases. By inhibiting the production of pro-inflammatory cytokines or the activity of enzymes involved in the inflammatory process, these compounds can provide relief from inflammation-related symptoms .

Antiviral Applications

Thiazole derivatives have been explored for their antiviral activities , particularly against HIV. They can interfere with the life cycle of viruses, preventing their replication and spread. This application is particularly relevant in the ongoing search for effective treatments for emerging viral infections .

Mecanismo De Acción

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

PNT was taken up by more than 50% of microbial cells within 30 minutes, resulting in cell disruption . One of the mechanisms underlying the antimicrobial activity of PNT is the inhibition of DNA gyrase .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

A related compound, pnt, was found to cause cell disruption in microbial cells .

Propiedades

IUPAC Name |

2-(4-ethylpiperazin-1-yl)-4-methoxy-1,3-benzothiazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3OS.ClH/c1-3-16-7-9-17(10-8-16)14-15-13-11(18-2)5-4-6-12(13)19-14;/h4-6H,3,7-10H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPRQFSXGHDVJPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC3=C(C=CC=C3S2)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

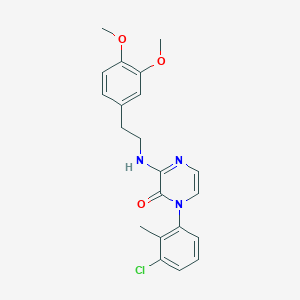

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2964542.png)

![N-{5-[(E)-2-(5-{[(2-chlorophenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}propanamide](/img/structure/B2964543.png)

![(E)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B2964544.png)

![Methyl 2-[1,3-dimethyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2964550.png)

![2-Methyl-6-[3-oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2964552.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2964559.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2964561.png)

![2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2964563.png)